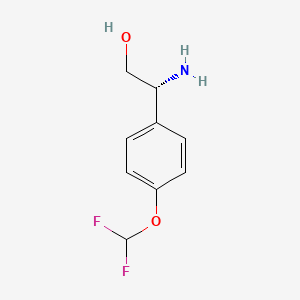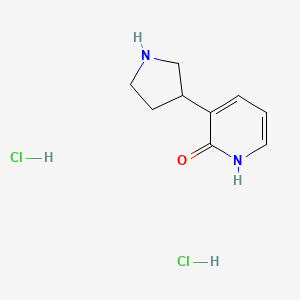
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with a hydroxyl group at the second position. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrrolidine and pyridine rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, which is then functionalized to introduce the hydroxyl group and subsequently attached to the pyridine ring. The reaction conditions often include the use of catalysts and specific reagents to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the pyridine ring can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many bioactive compounds.
Pyridine: A six-membered nitrogen-containing aromatic ring that is a common scaffold in medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with diverse biological activities.
Uniqueness
3-(Pyrrolidin-3-yl)pyridin-2-ol dihydrochloride is unique due to the combination of the pyrrolidine and pyridine rings in its structure, along with the presence of a hydroxyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H14Cl2N2O |
|---|---|
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
3-pyrrolidin-3-yl-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c12-9-8(2-1-4-11-9)7-3-5-10-6-7;;/h1-2,4,7,10H,3,5-6H2,(H,11,12);2*1H |
Clave InChI |
SMWSPFFHXHPASY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=CC=CNC2=O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride](/img/structure/B15314234.png)

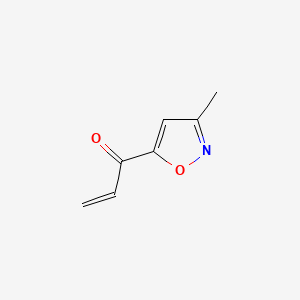
![2-[(Oxan-4-yl)amino]phenylfluoranesulfonate](/img/structure/B15314266.png)
![[(Methylamino)oxy]sulfonic acid](/img/structure/B15314268.png)
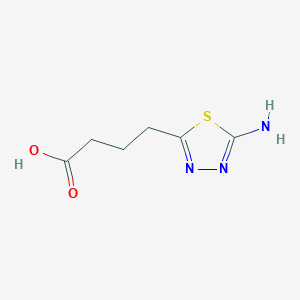
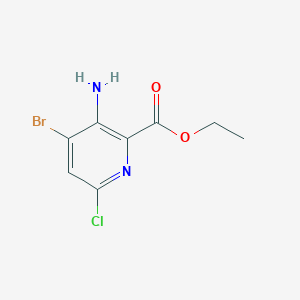
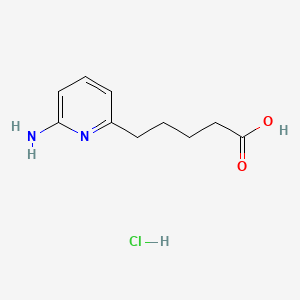
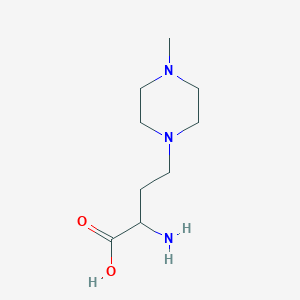
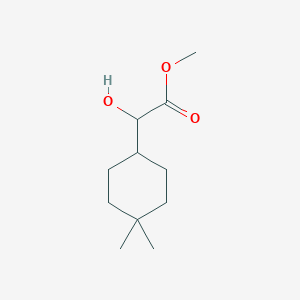
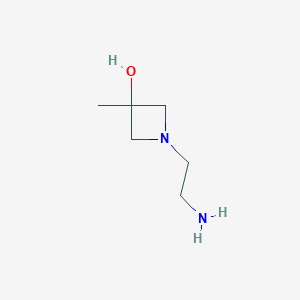
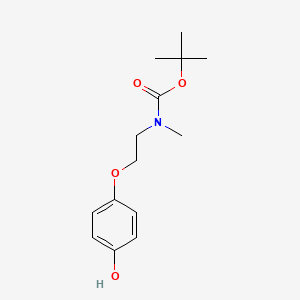
![tert-butylN-{[4-(4-hydroxypiperidin-1-yl)phenyl]methyl}carbamate](/img/structure/B15314322.png)
